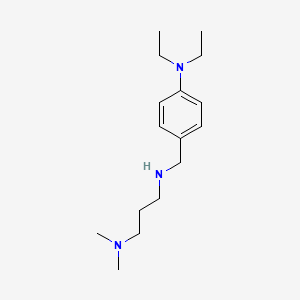

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

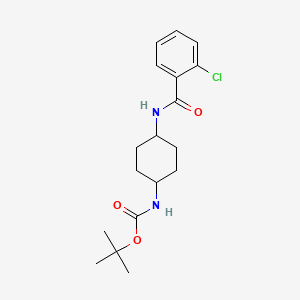

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine, also known as N,N-Diethyl-4-amino-benzylpropane-1,3-diamine, is an organic compound used in the synthesis of various compounds. It is a white, odourless solid with a melting point of 111°C. It has a molecular weight of 219.3 g/mol and a molecular formula of C13H25N3. It is soluble in water and ethanol and is used in a wide range of applications, including pharmaceuticals, agrochemicals, and dyes.

Applications De Recherche Scientifique

Molecular Interactions in Atmospheric Sciences

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine and similar compounds have been studied for their molecular interactions with sulfuric acid, crucial in atmospheric science. Research by Elm et al. (2016) used computational methods to investigate these interactions, revealing that certain diamines, including propane-1,3-diamine, efficiently stabilize sulfuric acid complexes, potentially impacting particle formation in the atmosphere (Elm, Jen, Kurtén, & Vehkamäki, 2016).

Inorganics and Coordination Chemistry

In the field of inorganic chemistry, Kamatchi, Selvaraj, and Kandaswamy (2005) synthesized binuclear copper(II) complexes derived from unsymmetrical polydentate ligands related to N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine. These complexes exhibit notable magnetic and electrochemical properties, expanding our understanding of coordination chemistry (Kamatchi, Selvaraj, & Kandaswamy, 2005).

Nuclear Magnetic Resonance Spectroscopy

Freifelder, Mattoon, and Kriese (1967) explored the nuclear magnetic resonance spectra of compounds like N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine. Such studies are pivotal in elucidating the molecular structure and dynamics of these compounds (Freifelder, Mattoon, & Kriese, 1967).

Material Science and Engineering

Significant strides have been made in material science using derivatives of N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine. For instance, Banerjee et al. (2003) synthesized novel fluorinated polyimides from diamine monomers, showing applications in creating materials with low water absorption rates and high thermal stability (Banerjee, Madhra, Salunke, & Jaiswal, 2003).

Catalysis

In the realm of catalysis, Gao et al. (1999) utilized similar diamines for asymmetric transfer hydrogenation of prochiral ketones. Such research demonstrates the potential of these compounds in facilitating chemical reactions with high efficiency and selectivity (Gao, Xu, Yi, Yang, Zhang, Cheng, Wan, Tsai, & Ikariya, 1999).

Environmental Chemistry

Investigations into the environmental behavior of related compounds have been conducted. Iwan, Hertel, and Radzuweit (2009) studied the transformations of prothiocarb, which is structurally related to N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine, in soil and plants. This research contributes to our understanding of how such compounds behave in the environment (Iwan, Hertel, & Radzuweit, 2009).

Propriétés

IUPAC Name |

N-[[4-(diethylamino)phenyl]methyl]-N',N'-dimethylpropane-1,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3/c1-5-19(6-2)16-10-8-15(9-11-16)14-17-12-7-13-18(3)4/h8-11,17H,5-7,12-14H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMYSLRVMKGGSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)CNCCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.42 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Diethylamino-benzyl)-N',N'-dimethyl-propane-1,3-diamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(2,6-dichlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate](/img/structure/B2355481.png)

![N-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2355484.png)

![3-[(1-Methylsulfonylpiperidin-4-yl)methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2355485.png)

![2-((difluoromethyl)sulfonyl)-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2355486.png)

![Isopropyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2355487.png)

![4H,5H,6H,7H-furo[3,2-c]pyridin-4-one](/img/structure/B2355490.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2355491.png)

![6-Chloro-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2355497.png)

![2-[(3,5-difluorobenzyl)sulfanyl]-6-ethyl-6H-pyrimido[5,4-c][2,1]benzothiazine 5,5-dioxide](/img/structure/B2355500.png)

![2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2355504.png)